molecular formula C8H11NO B1661418 2-Piperidinone, 3-(2-propyn-1-YL)- CAS No. 907561-36-8

2-Piperidinone, 3-(2-propyn-1-YL)-

Cat. No.: B1661418
CAS No.: 907561-36-8
M. Wt: 137.18 g/mol
InChI Key: LILWOSILWLQHHG-UHFFFAOYSA-N
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Description

2-Piperidinone, 3-(2-propyn-1-YL)- is a chemical compound that belongs to the class of piperidinone derivatives. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications. This compound is characterized by the presence of a piperidinone ring with a propynyl group attached at the third position.

Preparation Methods

The synthesis of 2-Piperidinone, 3-(2-propyn-1-YL)- can be achieved through various methods. One notable method involves the organophotocatalysed [1 + 2 + 3] strategy, which enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This mild protocol exhibits exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups.

Chemical Reactions Analysis

2-Piperidinone, 3-(2-propyn-1-YL)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Piperidinone, 3-(2-propyn-1-YL)- has a wide range of scientific research applications. It is used in drug synthesis, organic reactions, and material science studies. Its unique structure allows for the exploration of its potential biological activity and therapeutic applications, making it a valuable compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Piperidinone, 3-(2-propyn-1-YL)- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through modulation of specific enzymes and receptors .

Comparison with Similar Compounds

2-Piperidinone, 3-(2-propyn-1-YL)- can be compared with other similar compounds such as 1-(2-Propyn-1-yl)-4-piperidinone and other piperidinone derivatives . These compounds share similar structural features but may differ in their biological activity and therapeutic applications. The uniqueness of 2-Piperidinone, 3-(2-propyn-1-YL)- lies in its specific substitution pattern and potential for diverse applications in scientific research .

Properties

IUPAC Name

3-prop-2-ynylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-4-7-5-3-6-9-8(7)10/h1,7H,3-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILWOSILWLQHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470350
Record name 2-PIPERIDINONE, 3-(2-PROPYN-1-YL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907561-36-8
Record name 2-PIPERIDINONE, 3-(2-PROPYN-1-YL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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